![molecular formula C28H12N10S B431347 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-{[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENYL]SULFANYL}-2-CYANOPHENYL CYANIDE](/img/structure/B431347.png)
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-{[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENYL]SULFANYL}-2-CYANOPHENYL CYANIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-{[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENYL]SULFANYL}-2-CYANOPHENYL CYANIDE is a complex organic compound characterized by the presence of benzotriazole and phthalonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-{[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENYL]SULFANYL}-2-CYANOPHENYL CYANIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide. The process may involve heating and stirring under an inert atmosphere to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-{[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENYL]SULFANYL}-2-CYANOPHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols; reactions may require catalysts and specific temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-{[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENYL]SULFANYL}-2-CYANOPHENYL CYANIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-{[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENYL]SULFANYL}-2-CYANOPHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its structure allows it to interact with biological macromolecules, potentially modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,3-benzotriazol-1-yl)phthalonitrile
- 4-(1H-1,2,3-benzotriazol-1-yl(phenyl)methyl)-1-methyl-4-piperidinol
- Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Uniqueness
Compared to similar compounds, 4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-{[2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-4,5-DICYANOPHENYL]SULFANYL}-2-CYANOPHENYL CYANIDE stands out due to its unique combination of benzotriazole and phthalonitrile groups
Properties
Molecular Formula |
C28H12N10S |
|---|---|
Molecular Weight |
520.5g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-5-[2-(benzotriazol-1-yl)-4,5-dicyanophenyl]sulfanylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H12N10S/c29-13-17-9-25(37-23-7-3-1-5-21(23)33-35-37)27(11-19(17)15-31)39-28-12-20(16-32)18(14-30)10-26(28)38-24-8-4-2-6-22(24)34-36-38/h1-12H |
InChI Key |
XHDSCQSDCFGKAK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)SC4=C(C=C(C(=C4)C#N)C#N)N5C6=CC=CC=C6N=N5 |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)SC4=C(C=C(C(=C4)C#N)C#N)N5C6=CC=CC=C6N=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(butylsulfanyl)-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B431264.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B431267.png)
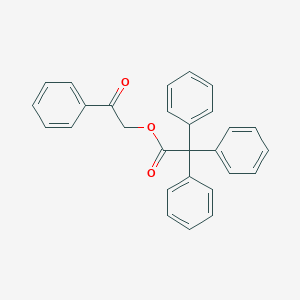
![4-[1-[4-({2-Chloro-5-nitrobenzoyl}oxy)phenyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phenyl 2-chloro-5-nitrobenzoate](/img/structure/B431270.png)
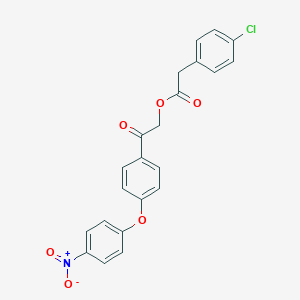
![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B431273.png)

![Isopropyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B431275.png)
![2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-{[4-(TERT-BUTYL)BENZOYL]AMINO}ACETATE](/img/structure/B431276.png)
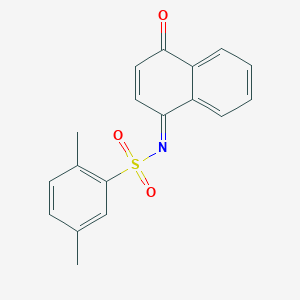
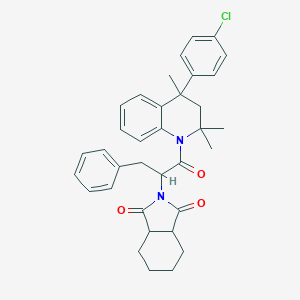
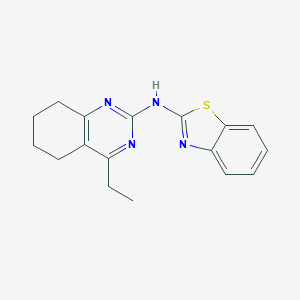
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl 10H-phenothiazine-10-carboxylate](/img/structure/B431284.png)
![[4-(7-methyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] phenothiazine-10-carboxylate](/img/structure/B431286.png)
